Stereochemical Purity: Enantiomeric Excess Determines Biological Outcome
The target compound is the defined (S)-enantiomer, CAS 1620656-05-4, which is a distinct molecular entity from the racemic mixture (CAS 1186688-54-9) and the (R)-enantiomer (CAS 2306254-82-8). The (S)-configuration at the 3-position hydroxyl dictates the three-dimensional orientation of the molecule, a critical determinant of target binding and biological activity . While direct comparative bioactivity data for this specific scaffold are not publicly available, the principle of enantiomer-dependent pharmacology is well-established; for example, chiral switches in the piperidine class have yielded enantiomers with 100-fold differences in potency and distinct toxicity profiles [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1620656-05-4) |
| Comparator Or Baseline | Racemic mixture (CAS 1186688-54-9) and (R)-enantiomer (CAS 2306254-82-8) |
| Quantified Difference | Defined stereochemistry vs. undefined mixture; potential for differing biological activity |
| Conditions | Chiral chromatography or asymmetric synthesis required for separation |
Why This Matters
For medicinal chemistry programs, the specific enantiomer is required for reproducible SAR and to avoid confounding results from racemic mixtures.
- [1] Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. View Source
